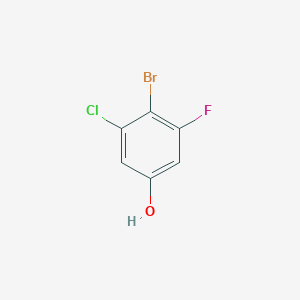
4-Bromo-3-chloro-5-fluorophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3-chloro-5-fluorophenol is an aromatic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-chloro-5-fluorophenol typically involves nucleophilic aromatic substitution reactions. One common method is the halogenation of phenol derivatives. For instance, starting with a phenol compound, bromination, chlorination, and fluorination can be sequentially performed under controlled conditions to introduce the respective halogen atoms at specific positions on the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of Sandmeyer reactions. This method involves diazotization of aniline derivatives followed by substitution with halogenating agents such as cuprous bromide and hydrogen bromide .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-3-chloro-5-fluorophenol undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Metal-Catalyzed Cross-Coupling: The bromine atom is suitable for metal-catalyzed cross-coupling reactions, such as Suzuki–Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Strong nucleophiles and basic conditions are typically used.
Cross-Coupling Reactions: Palladium catalysts and boronic acids are common reagents used in Suzuki–Miyaura coupling.
Major Products Formed
Nucleophilic Substitution: Substituted phenols.
Cross-Coupling Reactions: Biaryl compounds.
Applications De Recherche Scientifique
4-Bromo-3-chloro-5-fluorophenol is utilized in various scientific research applications:
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Used in the synthesis of active pharmaceutical ingredients (APIs) and potential drug candidates.
Material Science: Employed in the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Bromo-3-chloro-5-fluorophenol in chemical reactions involves the activation of the aromatic ring through the electron-withdrawing effects of the halogen atoms. This activation facilitates nucleophilic aromatic substitution and cross-coupling reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Comparison
4-Bromo-3-chloro-5-fluorophenol is unique due to the presence of three different halogen atoms on the phenol ring, which imparts distinct reactivity and properties compared to compounds with only one or two halogen atoms. This tri-halogenated structure allows for more versatile applications in synthesis and research.
Propriétés
Formule moléculaire |
C6H3BrClFO |
|---|---|
Poids moléculaire |
225.44 g/mol |
Nom IUPAC |
4-bromo-3-chloro-5-fluorophenol |
InChI |
InChI=1S/C6H3BrClFO/c7-6-4(8)1-3(10)2-5(6)9/h1-2,10H |
Clé InChI |
DLIAVGVSFXDUAX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1F)Br)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-[3-(1-phenyltetrazol-5-yl)sulfanylpropyl]purine-2,6-dione](/img/structure/B14115417.png)
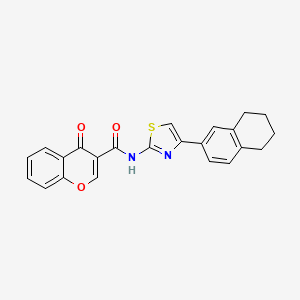
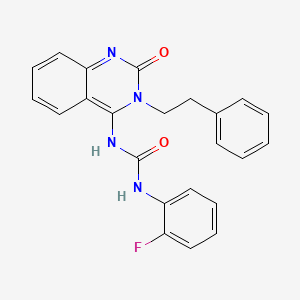
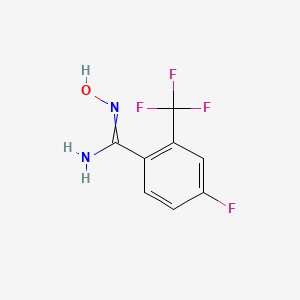
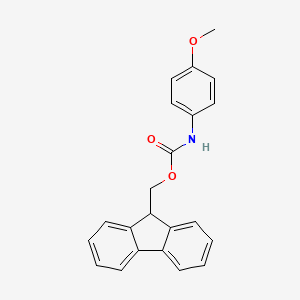
![Ethyl 4-[7-[(2-fluorophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate](/img/structure/B14115465.png)

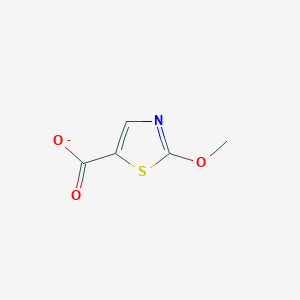

![2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B14115475.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(N,N-dipropylsulfamoyl)-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B14115488.png)
![2,3-bis({4-[bis(4-methoxyphenyl)amino]phenyl})-N,N-bis(4-methoxyphenyl)quinoxalin-6-amine](/img/structure/B14115491.png)
![2-Isopropyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine](/img/structure/B14115496.png)
